molecular formula C13H15N3O B1399754 1-(4-Oxazol-5-yl-phenyl)-piperazine CAS No. 740806-84-2

1-(4-Oxazol-5-yl-phenyl)-piperazine

Cat. No.: B1399754
CAS No.: 740806-84-2
M. Wt: 229.28 g/mol
InChI Key: QBIWOYYOHCCNGF-UHFFFAOYSA-N
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Description

1-(4-Oxazol-5-yl-phenyl)-piperazine is a heterocyclic compound that features both an oxazole and a piperazine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the oxazole ring imparts unique chemical properties, making it a valuable target for synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Oxazol-5-yl-phenyl)-piperazine typically involves the formation of the oxazole ring followed by the introduction of the piperazine moiety. One common method includes the cyclization of a precursor containing a phenyl group and an appropriate nitrogen source to form the oxazole ring. Subsequent reactions introduce the piperazine ring through nucleophilic substitution or other suitable reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. The specific conditions, such as temperature, pressure, and solvent choice, are tailored to maximize the production scale.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Oxazol-5-yl-phenyl)-piperazine undergoes various chemical reactions, including:

    Oxidation: The oxazole ring can be oxidized under specific conditions to form oxazole derivatives.

    Reduction: Reduction reactions can modify the piperazine ring, potentially leading to different piperazine derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Halogenated compounds and organometallic reagents are often employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole N-oxides, while substitution reactions can introduce alkyl or aryl groups to the piperazine ring.

Scientific Research Applications

1-(4-Oxazol-5-yl-phenyl)-piperazine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use as a pharmacophore in drug design, particularly for targeting neurological and psychiatric disorders.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-Oxazol-5-yl-phenyl)-piperazine involves its interaction with specific molecular targets. The oxazole ring can engage in hydrogen bonding and π-π interactions, while the piperazine ring can interact with various receptors and enzymes. These interactions influence the compound’s biological activity and its potential therapeutic effects.

Comparison with Similar Compounds

  • 1-(4-Oxazol-5-yl-phenyl)-methanol
  • 1-(4-Oxazol-5-yl-phenyl)-ethanol
  • 1-(4-Oxazol-5-yl-phenyl)-amine

Uniqueness: 1-(4-Oxazol-5-yl-phenyl)-piperazine is unique due to the combination of the oxazole and piperazine rings, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-(4-piperazin-1-ylphenyl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c1-3-12(16-7-5-14-6-8-16)4-2-11(1)13-9-15-10-17-13/h1-4,9-10,14H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBIWOYYOHCCNGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=C(C=C2)C3=CN=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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